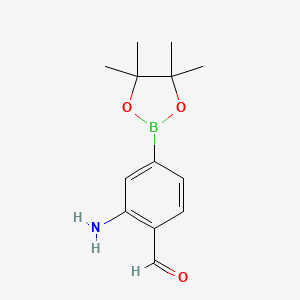

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-8H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNXYMXUSJJFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 2-amino-4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables this compound to act as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura couplings. These reactions form biaryl or heteroaryl structures essential in pharmaceuticals and materials science.

Mechanism :

-

Oxidative Addition : Aryl halides react with Pd⁰ to form Pdᴵᴵ complexes.

-

Transmetalation : The boronate ester transfers its aryl group to Pdᴵᴵ via base-assisted activation (e.g., Na₂CO₃ or K₃PO₄).

-

Reductive Elimination : The Pdᴵᴵ complex releases the coupled product, regenerating Pd⁰ .

Example Reaction :

Conditions :

| Parameter | Detail |

|---|---|

| Catalyst | Pd(OAc)₂, Pd(dba)₂, or NiCl₂ |

| Ligand | PPh₃, IMes, or ferrocenylphosphines |

| Solvent | THF, DMF, or dioxane |

| Temperature | 80–110°C |

| Atmosphere | Inert (N₂ or Ar) |

This reactivity is leveraged to synthesize biphenyl aldehydes for drug intermediates .

Aldehyde Group Reactivity

The aldehyde group undergoes typical nucleophilic additions and condensations:

Condensation Reactions

-

Schiff Base Formation : Reacts with amines to form imines, useful in coordination chemistry:

Yields stabilized imines due to conjugation with the aromatic ring .

Nucleophilic Additions

-

Grignard Reagents : Add to the aldehyde to form secondary alcohols.

-

Cyanide Additions : Form cyanohydrins, though steric hindrance from the boronate may reduce efficiency.

Amino Group Participation

The ortho-amino group directs electrophilic substitution and participates in diazotization:

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : The amino group directs incoming electrophiles to the para position relative to itself.

-

Azo Coupling : Forms diazonium salts under acidic conditions, coupling with electron-rich aromatics to generate azo dyes .

Protection/Deprotection

-

Protection : Acetylation with acetic anhydride shields the amino group during aldehyde reactions.

-

Deprotection : Hydrolysis under acidic/basic conditions restores the amine .

Oxidation

-

Aldehyde → Carboxylic Acid :

Yields 2-amino-4-boronate-benzoic acid, a precursor for metal-organic frameworks.

Reduction

-

Aldehyde → Alcohol :

The boronate group remains intact, enabling further functionalization.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. It can participate in various reactions such as:

- Borylation Reactions : The presence of the dioxaborolane group allows for selective borylation of aromatic compounds, facilitating the formation of complex molecules.

- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds which are crucial in pharmaceutical development.

Medicinal Chemistry

The unique structural features of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde make it an interesting candidate for drug discovery:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit activity against various cancer cell lines. Its ability to modify biological pathways through targeted interactions is being explored.

- Antimicrobial Activity : Research has indicated potential antimicrobial properties that could be harnessed for developing new antibiotics.

Material Science

In material science, the compound's boron content contributes to its utility:

- Polymer Chemistry : It serves as a monomer or additive in the synthesis of boron-containing polymers which exhibit enhanced thermal and mechanical properties.

- Nanotechnology : The compound can be functionalized to create boron-based nanomaterials with applications in electronics and photonics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Investigated the efficacy of derivatives against breast cancer cells. Results indicated significant cytotoxicity at micromolar concentrations. |

| Study 2 | Borylation Efficiency | Evaluated the effectiveness of this compound in Suzuki-Miyaura reactions. Achieved high yields with various substrates. |

| Study 3 | Polymer Development | Developed a new class of boron-containing polymers using this compound as a precursor. Enhanced mechanical strength and thermal stability were observed. |

Mechanism of Action

The mechanism of action of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can form hydrogen bonds and engage in nucleophilic attacks, while the aldehyde group can undergo oxidation and reduction reactions. The dioxaborolane moiety facilitates cross-coupling reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1416722-69-4

- Molecular Formula: C₁₃H₁₈BNO₃

- Molecular Weight : 247.1 g/mol

- Purity : ≥97% (commercial suppliers)

- Storage : Stable at room temperature .

Structural Features: This compound consists of a benzaldehyde core substituted with an amino group (-NH₂) at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position. The boronate ester facilitates Suzuki-Miyaura cross-coupling reactions, while the amino group introduces electron-donating and coordinating properties .

A detailed comparison is provided below, focusing on structural analogs with variations in substituents or boronate ester placement.

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis :

Electronic Effects :

- The -NH₂ group in the target compound donates electrons, enhancing the reactivity of the boronate ester in cross-coupling reactions compared to electron-withdrawing substituents like -F or neutral groups like -CH₃ .

- -OCH₃ (methoxy) in the 2-methoxy analog also donates electrons but lacks the coordinating ability of -NH₂, limiting its utility in metal-assisted reactions .

Solubility and Stability: The thiophene-based analog () exhibits lower molecular weight and higher solubility in organic solvents, making it suitable for optoelectronic applications . The amino group in the target compound may enhance solubility in polar solvents (e.g., DMSO) compared to non-polar analogs .

Synthetic Utility: The target compound’s amino group can act as a directing group in regioselective functionalization, a feature absent in -F or -CH₃ analogs . 3-Fluoro analogs are often used in pharmaceuticals due to fluorine’s metabolic stability, but the amino variant is more reactive in cross-couplings .

Cost and Availability :

- The 3-methyl analog (CAS 847560-50-3) is priced at $416/250mg, while the target compound (CAS 1416722-69-4) is available at \sim$250/250mg, reflecting differences in synthetic complexity .

Table 2: Reactivity in Suzuki-Miyaura Coupling

Biological Activity

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential applications in drug development and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H18BNO3

- Molecular Weight : 247.10 g/mol

- Appearance : Crystalline solid

- Melting Point : Not specified in the available data

The biological activity of this compound can be attributed to its structural features that allow it to participate in various biochemical pathways:

- Boron Chemistry : The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biological molecules, which can enhance the selectivity and efficacy of drug candidates.

- Target Interaction : This compound may interact with specific proteins or enzymes involved in disease pathways, potentially leading to inhibition or modulation of their activity.

Biological Activity

Recent studies have indicated several areas where this compound shows promise:

Anticancer Activity

Research has demonstrated that derivatives of boron-containing compounds can exhibit significant anticancer properties. For instance:

- A study reported that compounds with similar boron structures were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound's ability to disrupt bacterial protein synthesis has been explored:

- In vitro assays showed that analogs of boron-containing compounds displayed activity against Gram-positive bacteria by binding to ribosomal subunits .

Study 1: Anticancer Efficacy

A study published in MDPI examined the cytotoxic effects of boron-containing compounds on HepG2 liver cancer cells. The results indicated that at a concentration of 20 mg/L, the viability of HepG2 cells decreased to below 20% after 48 hours of treatment . This suggests a strong potential for development as an anticancer agent.

Study 2: Antibiotic Development

Another investigation focused on the antibacterial properties of boron-containing compounds indicated that modifications to the benzaldehyde structure could enhance activity against resistant strains of bacteria. The introduction of specific substituents improved binding affinity and potency .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Concentration Tested | Effect Observed |

|---|---|---|---|

| Anticancer | HepG2 (liver cancer) | 20 mg/L | Viability < 20% after 48h |

| Antibacterial | Gram-positive bacteria | Variable | Inhibition of protein synthesis |

Q & A

Q. What are the key synthetic strategies for preparing 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via condensation reactions or Suzuki-Miyaura coupling precursors. A common approach involves refluxing substituted benzaldehyde derivatives with boronate esters in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . For example, analogous aldehydes undergo Debus-Radziszewski reactions with aminotriazoles or thiophene derivatives, yielding products with ~76% efficiency . Purification often employs silica gel chromatography with hexanes/ethyl acetate gradients .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity?

Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. Key diagnostic signals include:

- H NMR : Aromatic protons (δ 7.2–7.7 ppm), aldehyde proton (δ ~13.0 ppm), and tetramethyl dioxaborolane protons (δ 1.24 ppm) .

- B NMR : A singlet near δ 30–35 ppm confirms boronate ester integrity.

High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H] at 441.09 for a related compound) . Purity ≥95% is typically achieved via recrystallization or column chromatography .

Q. What are the stability considerations for this compound during storage and handling?

The boronate ester group is sensitive to moisture and oxygen. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended. Degradation products (e.g., free boronic acids) can form upon prolonged exposure to humid environments, detectable via B NMR or TLC .

Advanced Research Questions

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems?

The boronate ester serves as a coupling partner with aryl halides. Optimal conditions involve:

- Catalyst : Pd(PPh) or PdCl(dppf) (1–5 mol%).

- Base : KCO or CsF in THF/HO (3:1) at 80–100°C .

- Workup : Aqueous extraction followed by silica gel chromatography.

Yields vary (27–76%) depending on steric hindrance and electronic effects of substituents . Contradictions in yield may arise from competing protodeboronation or homocoupling; adding ligands like SPhos or XPhos can mitigate these issues .

Q. What role does this compound play in developing fluorescent probes or optoelectronic materials?

The aldehyde group enables Schiff base formation with amines, creating conjugated systems for light-emitting applications. For instance, derivatives have been used in red light-emitting electrochemical cells (LECs) with non-doped architectures, achieving high external quantum efficiency (EQE) via intramolecular charge transfer . Stability under electrochemical cycling requires rigorous exclusion of moisture .

Q. How can computational methods guide the optimization of reaction pathways involving this compound?

Density functional theory (DFT) calculations predict regioselectivity in cross-coupling reactions. For example:

- ΔG analysis identifies transition states for oxidative addition steps.

- NBO charges on the boronate ester reveal electrophilic hotspots for nucleophilic attack .

Contradictions between theoretical and experimental outcomes (e.g., unexpected byproducts) may stem from solvent effects or catalyst decomposition pathways not modeled in simulations.

Q. What are the challenges in analyzing byproducts formed during its synthetic applications?

Byproducts like deboronated aldehydes or dimerized species require advanced techniques for identification:

- LC-MS/MS with collision-induced dissociation (CID) fragments ions.

- X-ray crystallography (if crystals are obtainable) resolves ambiguous NMR assignments .

For example, column chromatography fractions from Suzuki reactions often require iterative H NMR and HRMS screening to isolate minor impurities .

Q. How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity?

The bulky pinacol boronate group reduces reaction rates in sterically crowded environments (e.g., ortho-substituted aryl halides). Kinetic studies using F NMR or stopped-flow spectroscopy quantify this effect. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.